

# Seviteronel FDA Fast Track Designations

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

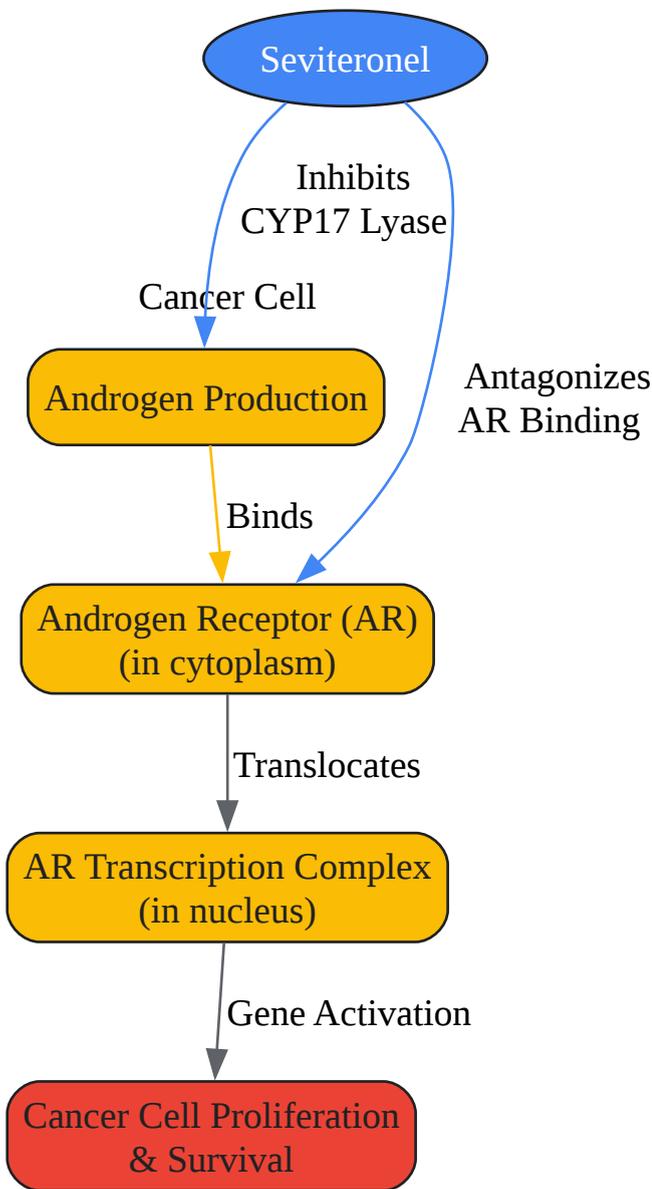
Indication	Fast Track Grant Date	Development Status & Key Findings
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] [2]	January 2016 [1]	<b>Development likely discontinued.</b> A 2020 Phase 2 study concluded the drug was not well-tolerated and showed limited clinical efficacy in patients previously treated with enzalutamide [3] [4].
Breast Cancer [5]	April 2017 [5]	Status is <b>uncertain</b> . As of early 2019, a Phase I/II trial for late-stage breast cancer was listed as completed, but no recent development has been identified [5].

## Drug Profile and Mechanism of Action

**Seviteronel** (developmental codes VT-464, INO-464) is an oral, small-molecule therapy investigated for hormonally-dependent cancers [1] [5].

- **Dual Mechanism of Action:** It acts as both a **selective inhibitor of CYP17 lyase** and an **androgen receptor (AR) antagonist** [1] [6] [5]. This dual action targets two key drivers of cancer growth.
- **Selectivity Advantage:** Unlike abiraterone, **seviteronel** has about 10-fold selectivity for the 17,20-lyase activity of the CYP17 enzyme over its 17 $\alpha$ -hydroxylase activity [3] [4] [5]. This selectivity was intended to avoid the corticosteroid imbalances caused by abiraterone, potentially allowing administration without mandatory concomitant steroids like prednisone [1] [5].

The following diagram illustrates the proposed dual mechanism of action of **seviteronel** in cancer cells.



[Click to download full resolution via product page](#)

## Clinical Trial Results and Setbacks

The promising preclinical rationale for **seviteronel** was not borne out in later clinical trials, particularly for prostate cancer.

- **Early Promise:** Initial studies (NCT02012920, NCT02361086) showed some prostate-specific antigen (PSA) declines in patients with CRPC, leading to the exploration of once-daily dosing to improve tolerability [3] [4].
- **Phase 2 Results in mCRPC (Post-Enzalutamide):** A 2020 published Phase 2 study (NCT02130700) specifically evaluated **seviteronel** in men with mCRPC whose disease had progressed after enzalutamide treatment [3] [4].
  - **Poor Efficacy:** Only **1 out of 17 patients (6%)** experienced a PSA decline of more than 50% after 12 weeks of treatment [3] [4].
  - **Significant Toxicity:** The study reported a high rate of adverse events, including **concentration impairment, fatigue, tremor, and nausea**. The majority of patients discontinued treatment due to drug-related toxicity [3].
  - **Conclusion:** The study authors concluded that **seviteronel** was "**not generally well tolerated...** and not associated with significant clinical responses" and that "**further investigation of single-agent seviteronel in this patient population is not warranted**" [3] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Innocrin Granted Fast Track Designation By FDA For VT ... [biospace.com]
2. FDA grants fast-track status for Innocrin's seviteronel to ... [pharmaceutical-technology.com]
3. A Phase 2 Study of Seviteronel (INO-464) in Patients with ... [pmc.ncbi.nlm.nih.gov]
4. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]
5. SEVITERONEL, севитеронел , سيفيترونيل , 赛维罗奈 [newdrugapprovals.org]
6. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]

To cite this document: Smolecule. [Seviteronel FDA Fast Track Designations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-fda-fast-track-designation>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)